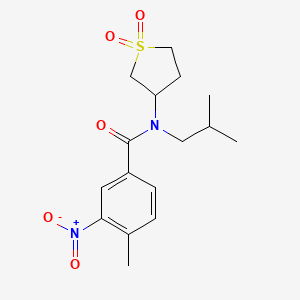
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes and potential therapeutic targets .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide is a novel compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring, sulfone group, isobutyl group, and a nitrobenzamide moiety. Its unique structure allows for diverse chemical modifications, which can enhance its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-methyl-3-nitrobenzamide |
| Molecular Formula | C14H20N2O5S2 |
| Molecular Weight | 356.45 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydrothiophene ring through cyclization of a diene with sulfur dioxide.
- Oxidation to introduce the sulfone group using agents like hydrogen peroxide.
- Alkylation to attach the isobutyl group.
- Formation of the nitrobenzamide moiety via nitration and subsequent coupling reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, modulating enzyme activity effectively.
Antimicrobial Properties
Studies have shown that similar compounds within the same class exhibit antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial properties.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory effects in various models, suggesting that this compound may also possess such properties.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds:
- Study on GIRK Channel Activation :
- Opioid Receptor Agonists :
- Antibacterial Activity :
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(2)9-17(14-6-7-24(22,23)10-14)16(19)13-5-4-12(3)15(8-13)18(20)21/h4-5,8,11,14H,6-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFGZHPUJZBIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














